N-(2-Cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(2-Cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a 2-cyanophenyl derivative with a pyrimidine-4-carboxamide precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Mechanism of Action
The mechanism of action of N-(2-Cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(2-cyanophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-10-13-3-1-2-4-14(13)21-17(22)16-9-15(19-11-20-16)12-5-7-23-8-6-12/h1-4,9,11-12H,5-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZRLJVMPVTMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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